N-[4-(acetylamino)phenyl]-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
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Overview
Description
N-(4-acetamidophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound characterized by its unique molecular structure, which includes an acetamidophenyl group, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Attachment of the acetamidophenyl group: The acetamidophenyl group is attached through an amide bond formation, typically using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines), appropriate solvents (e.g., dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetamidophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-Indomethacin amide: A potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2).
N-(4-acetamidophenyl)-N-fluorosulfonyl-sulfamoyl fluoride: A compound with similar structural features but different functional groups.
Uniqueness
N-(4-acetamidophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its furan ring and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19FN2O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H19FN2O3/c1-14(25)23-17-6-8-18(9-7-17)24-21(26)13-11-19-10-12-20(27-19)15-2-4-16(22)5-3-15/h2-10,12H,11,13H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
LHRQAHGMRMLFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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